molecular formula C7H13NS2 B13738736 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione CAS No. 42163-76-8

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione

Cat. No.: B13738736
CAS No.: 42163-76-8
M. Wt: 175.3 g/mol
InChI Key: KFTJHWUNOFFCTE-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione is a specialty thiazolidinethione derivative of interest in organic synthesis and materials science research. Compounds within the thiazolidinethione class, such as the related N-Methyl-2-thiazolidinethione, are known to function as accelerators in the vulcanization of chloroprene rubbers, suggesting potential application in polymer and materials science studies . The specific isopropyl substitution pattern on the ring may allow researchers to fine-tune the steric and electronic properties of the molecule. The core thiazolidinethione structure is typically synthesized from precursor amines and carbon disulfide . This product is intended for chemical research and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

42163-76-8

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

3-methyl-4-propan-2-yl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C7H13NS2/c1-5(2)6-4-10-7(9)8(6)3/h5-6H,4H2,1-3H3

InChI Key

KFTJHWUNOFFCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CSC(=S)N1C

Origin of Product

United States

Preparation Methods

Reaction of Amino Alcohols with Carbon Disulfide

One common method involves the reaction of a 4-substituted amino alcohol with carbon disulfide under basic conditions. The amino group attacks the electrophilic carbon disulfide, leading to intermediate dithiocarbamates, which cyclize to form the thiazolidinethione ring. The reaction conditions are typically mildly basic to neutral pH, with temperature control to avoid decomposition or side reactions.

Cyclization of Thiourea Derivatives with α-Halocarbonyl Compounds

Specific Preparation Methodologies and Research Findings

Preparation via Reaction of 4-Methylthiosemicarbazide and Carbon Disulfide

  • Procedure: 4-Methylthiosemicarbazide is reacted with carbon disulfide under basic conditions to yield the thiazolidinethione ring system. The reaction is carried out in aqueous or alcoholic solvents with stirring and temperature control.
  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the methyl protons typically around δ 2.3 ppm, and elemental analysis confirms stoichiometry within ±0.4% of theoretical values. Fourier-transform infrared spectroscopy (FT-IR) identifies the characteristic C=S stretch between 1150–1250 cm⁻¹.

Industrial and Laboratory Scale Syntheses

  • Industrial Optimization: Industrial production often employs continuous flow reactors to optimize yield and purity, with reaction parameters such as temperature, pH, and reactant concentration tightly controlled.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used at 30-minute intervals to monitor reaction progress and detect side products such as disulfides formed by oxidation of the thione group.
  • Stability Considerations: Acidic conditions favor cyclization, while temperatures above 80°C may induce degradation.

Use of Chiral Precursors for Enantiomerically Pure Products

  • Chiral Auxiliary Approach: Starting from chiral amino acid derivatives such as (S)-4-isopropyl-N-(2-phenoxyacetyl)-1,3-thiazolidine-2-thione, the stereochemistry is controlled via internal asymmetric induction.
  • Applications: This method is valuable for synthesizing enantiomerically pure thiazolidinethiones used in asymmetric synthesis and total synthesis of complex molecules.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Reaction Conditions Yield (%) Purification Method Key Notes
Reaction of 4-methylthiosemicarbazide with CS₂ 4-Methylthiosemicarbazide, CS₂ Basic aqueous/alcoholic, RT to 80°C 70-85 Recrystallization, chromatography Requires pH and temperature control to prevent oxidation
Cyclization of thiourea derivatives with α-halocarbonyls Thiourea derivatives, chloroacetic acid Acidic medium (acetic acid), reflux 65-80 Crystallization Acidic conditions favor cyclization; side reactions minimized
Chiral auxiliary-based synthesis Chiral amino acid derivatives Anhydrous solvents, low temperature 60-75 Chromatography Enables stereocontrol, used in asymmetric synthesis

Detailed Research Findings

  • Spectroscopic Confirmation: FT-IR spectra consistently show the C=S stretch at 1150–1250 cm⁻¹, confirming the presence of the thione group. UV-Vis spectroscopy shows π→π* transitions around 270–290 nm, supporting ring conjugation.
  • Reaction Kinetics: Studies indicate that reaction time of 3–5 hours at reflux is optimal for cyclization, with longer times leading to degradation.
  • Purity Enhancements: Recrystallization from isopropanol-water mixtures improves product purity significantly, yielding white crystalline powders suitable for further synthetic applications.
  • Chiral Synthesis: The use of chiral auxiliaries derived from amino acids allows for multiple stereoselective transformations, including aldol reactions, α-alkylations, and Diels-Alder reactions, demonstrating the versatility of the this compound scaffold in asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring into more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinethiones.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has demonstrated that 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione possesses significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for numerous infections .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Antioxidant Properties
this compound also exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Pharmacological Insights

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results indicated that this compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent .

Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of this compound in a murine model of inflammation. The compound was administered to mice with induced paw edema, resulting in a notable decrease in swelling compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues, suggesting a potent anti-inflammatory effect .

Data Tables

Application Mechanism Reference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AntioxidantScavenging free radicals

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Enantiomeric Pair: (R)- and (S)-4-Isopropyl-2-thiazolidinethione

  • Structure : These enantiomers share the same thiazolidinethione core but differ in the spatial arrangement of the isopropyl group at position 3.
  • Synthesis: Both are synthesized from (R)- or (S)-valinol via cyclization with carbon disulfide, followed by acylation .
  • Key Differences :
    • Optical Rotation : (S)-enantiomer exhibits a specific rotation of [α]²⁵D = -76.5° (c = 1, CHCl₃), while the (R)-enantiomer shows the opposite rotation .
    • Applications : The (S)-enantiomer is more commonly used as a chiral auxiliary in asymmetric synthesis due to its higher catalytic efficiency in certain reactions .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Structure : Replaces the thiazolidine ring with an oxadiazole ring and introduces a pyrimidine substituent.
  • Synthesis : Prepared via cyclization of hydrazides with carbon disulfide under basic conditions .
  • Key Differences :
    • Reactivity : The oxadiazole ring enhances electrophilic substitution reactivity compared to the thiazolidine core.
    • Bioactivity : Exhibits stronger antifungal and antibacterial activity due to the pyrimidine moiety .

Fenamiphos (Organophosphate Analog)

  • Structure : Contains a phosphoramidate group instead of the thiazolidinethione ring but shares the 3-methyl-4-(methylthio)phenyl substituent.
  • Applications : Used as a nematicide, contrasting with the target compound’s role in pharmaceuticals .

Functional Group Impact on Reactivity

  • Thione (-C=S) Group : Enhances metal-binding capacity, making the compound useful in coordination chemistry .
  • Isopropyl Substituent : Increases steric bulk, affecting reaction kinetics in asymmetric catalysis compared to simpler analogs like 3-methyl-2-thiazolidinethione .
  • Oxadiazole vs. Thiazolidine : Oxadiazole derivatives exhibit higher thermal stability but lower solubility in polar solvents .

Biological Activity

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione, also known as (S)-4-isopropyl-1,3-thiazolidine-2-thione, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C₇H₁₃NOS₂. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the isopropyl group enhances its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound has been documented in various studies. A common method involves the reaction of isopropylamine with carbon disulfide in the presence of a suitable solvent, yielding the thiazolidinethione derivative .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly beneficial in mitigating cellular damage associated with various diseases, including neurodegenerative disorders .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that treatment with this compound led to a decrease in viability of breast cancer cells through modulation of key signaling pathways involved in cell survival .

Antimicrobial Effects

The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Activity

In animal models, this compound has exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for further investigation in treating inflammatory diseases .

Case Study 1: Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values calculated at 25 µM for MCF-7 cells and 30 µM for HeLa cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antioxidant Activity

In another investigation focused on oxidative stress, researchers treated neuronal cells with hydrogen peroxide to induce oxidative damage. Subsequent treatment with this compound resulted in a marked reduction in reactive oxygen species (ROS) levels compared to control groups. This study highlights its potential neuroprotective effects against oxidative stress-related conditions .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative protocol involves refluxing thiosemicarbazide derivatives with α-halogenated ketones or esters in a mixed solvent system (e.g., DMF-acetic acid or ethanol) under basic conditions (sodium acetate) . Key parameters include:
  • Stoichiometry : Excess oxo-compounds (e.g., ketones) drive the reaction to completion .
  • Solvent System : Polar aprotic solvents (DMF) enhance solubility, while acetic acid acts as a catalyst .
  • Reaction Time : Extended reflux (2–10 hours) ensures complete cyclization .
    Example protocol:
ReagentMolar RatioSolventTemperatureTime
Thiosemicarbazide1.0DMF/AcOH (1:2)Reflux2 h
Chloroacetic acid1.0---
Sodium acetate2.0---

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:
  • IR Spectroscopy : Detection of thione (C=S) stretches (~1200–1250 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • ¹H-NMR : Signals for methyl/isopropyl groups (δ 1.2–1.5 ppm) and aromatic protons (if present) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 248 for a related thiazolidinone) validate the molecular formula .
    For derivatives with iodine or hydroxyl groups (e.g., analogs in PubChem), additional techniques like X-ray crystallography or 13C-NMR are recommended .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Use response surface methodology (RSM) or factorial design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example:
  • Central Composite Design (CCD) : Varies 3–5 factors (e.g., molar ratios, reflux time) to model yield or purity .
  • Taguchi Method : Reduces experimental runs while maximizing signal-to-noise ratios for robustness .
    Case Study: A study on thiazolidinone synthesis achieved 92% yield by optimizing DMF:AcOH ratio (1:1.5) and reaction time (3.5 h) via CCD .

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound analogs (e.g., unexpected byproducts)?

  • Methodological Answer : Contradictions often arise from:
  • Competitive Pathways : Thione vs. thiol tautomerization under acidic/basic conditions .
  • Redox Sensitivity : Iodine or hydroxyl substituents may undergo reduction/oxidation (e.g., deiodination or quinone formation) .
    Mitigation Strategies :
  • In Situ Monitoring : Use TLC or HPLC to track intermediates .
  • Computational Modeling : Apply quantum mechanical calculations (DFT) to predict dominant pathways .

Q. What computational methods are used to predict the reactivity of this compound for designing novel derivatives?

  • Methodological Answer : The ICReDD framework integrates:
  • Quantum Chemical Calculations : DFT or ab initio methods map reaction coordinates and transition states .
  • Machine Learning (ML) : Trains models on existing datasets to predict regioselectivity (e.g., thione vs. oxadiazole formation) .
    Example: A study on thiazolidinone derivatives used DFT to identify electrophilic centers for functionalization, guiding the synthesis of antiviral analogs .

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